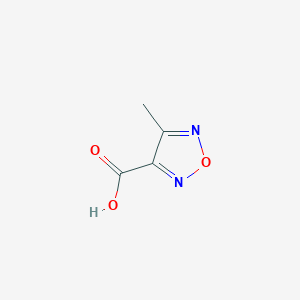

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234497. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIAHHRZVGJYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310934 | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58677-34-2 | |

| Record name | 58677-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

Introduction: The Significance of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole, or furazan, ring system is a notable heterocyclic motif in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a valuable component in the design of novel therapeutic agents and energetic materials. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, in particular, serves as a critical building block for more complex molecules, including active pharmaceutical ingredients. However, the synthesis of such low molecular weight oxadiazoles is fraught with challenges, primarily due to the highly energetic nature of the furazan fragment, which necessitates meticulous process safety considerations, especially during large-scale production.[3][4]

This technical guide provides a comprehensive overview of a robust and safety-conscious two-step synthesis for producing multi-kilogram quantities of this compound.[3] The methodologies detailed herein are grounded in extensive process safety testing and have been developed to mitigate potential hazards while ensuring high yield and purity.

Strategic Approach to Synthesis: A Safety-First Framework

The synthesis of this compound is achieved through a two-step process commencing with the cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[3][4] A critical aspect of this synthetic strategy is the management of thermal hazards associated with both the starting materials and the intermediate products.

Caption: Schematic of the continuous flow cyclization process.

Part 2: Selective Oxidation and Safe Product Isolation

The second step is the selective oxidation of the methyl group of 3,4-dimethyl-1,2,5-oxadiazole to a carboxylic acid. This transformation is highly exothermic, and careful control is paramount to prevent thermal runaway. [4]

Experimental Protocol: Controlled Oxidation

The oxidation is performed using potassium permanganate (KMnO₄). To manage the exotherm, the oxidant is added portion-wise, and the reaction is conducted in a diluted solution. [3]

| Parameter | Control Measure | Rationale |

|---|---|---|

| Oxidant Addition | Portion-wise | Prevents accumulation of reactive chemicals and controls the exotherm. |

| Reaction Concentration | Diluted | Helps to dissipate heat and maintain temperature control. |

A significant safety innovation in this process is the isolation of the final product. Instead of isolating the potentially explosive this compound in its solid free acid form, it is isolated as its N-methyl morpholine (NMM) salt. [3][4]This salt has been shown to be a safer solid form for handling and storage.

Caption: Workflow for the selective oxidation and safe product isolation.

Conclusion: A Paradigm for Safe Synthesis of Energetic Molecules

The successful multi-kilogram synthesis of this compound demonstrates that with rigorous process safety evaluation and the implementation of modern synthetic techniques like continuous flow chemistry, even highly energetic molecules can be produced safely and efficiently on a large scale. [3][4]The strategic choices of a flow process for the hazardous cyclization and the isolation of the final product as a stable salt are key to mitigating the inherent risks. This approach serves as a valuable case study for researchers and process chemists working with other energetic materials, emphasizing that a proactive approach to safety is not a barrier to innovation but a prerequisite for it.

References

-

Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., Liang, L., Zhang, X., Huang, P., Liu, C., Chen, J., Ma, Q., Li, S., & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]

-

Fershtat, L. L., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5562. [Link]

-

Li, W., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]

-

American Chemical Society. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]

-

Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link]

-

ResearchGate. (2020). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. [Link]

-

Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18), 4161-4183. [Link]

-

Synfacts. (2025). A Novel and Safer Approach to Furazan Carboxylic Esters from Enamines. Synfacts, 21(08), 847. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: Synthesis, Properties, and Handling of a High-Energy Pharmaceutical Intermediate

Abstract: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a pivotal, high-energy intermediate within the pharmaceutical industry. The 1,2,5-oxadiazole (furazan) ring system is a recurring motif in a variety of pharmaceutically active compounds, valued for its specific physicochemical and bioisosteric properties. However, the inherent energetic nature of this low molecular weight heterocycle necessitates meticulous process safety evaluation and specialized handling protocols, particularly during large-scale production. This guide provides an in-depth analysis of the compound's chemical properties, a detailed examination of its multi-kilogram scale synthesis, and critical safety protocols essential for its management in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted furazan derivative. Its structure incorporates both a carboxylic acid functional group and a methyl group on the heterocyclic ring, making it a versatile building block for further chemical modification.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58677-34-2 | [1][2][3] |

| Molecular Formula | C₄H₄N₂O₃ | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Canonical SMILES | CC1=NON=C1C(=O)O | [3] |

| InChIKey | GAIAHHRZVGJYQW-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.09 g/mol | [1] |

| Exact Mass | 128.02219199 Da | [1] |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 76.2 Ų | [1] |

| Heavy Atom Count | 9 | PubChem |

Synthesis Pathway and Process Development

The synthesis of this compound is a multi-step process that has been optimized for multi-kilogram scale production, with a strong emphasis on mitigating safety risks associated with the energetic nature of the intermediates and final product.[4][5] The established route involves a two-step sequence: the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[5]

Step 1: Cyclization to 3,4-Dimethyl-1,2,5-oxadiazole (Flow Chemistry Approach)

The initial step involves the cyclization of (2E,3E)-butane-2,3-dione dioxime. A critical challenge in this stage is the thermal instability of both the starting material and the product, 3,4-dimethyl-1,2,5-oxadiazole.[5] To address this, a continuous flow process was developed.

Causality Behind Experimental Choice:

-

Flow Chemistry: Traditional batch processing poses a significant risk due to the potential for thermal runaway. A continuous flow setup minimizes the reaction volume at any given time, allowing for superior temperature control and significantly enhancing the safety profile.[5]

-

Temperature & Residence Time: The reaction temperature and residence time within the tubing reactor are carefully balanced. The goal is to maximize conversion to the desired product while minimizing the formation of hydrolysis-based side products and preventing product decomposition.[4] A post-reaction cooling loop is employed before work-up to stabilize the product.[4]

Step 2: Selective Oxidation to the Carboxylic Acid

The intermediate, 3,4-dimethyl-1,2,5-oxadiazole, is then selectively oxidized to form the final carboxylic acid. This reaction is highly exothermic, presenting another significant safety challenge.[5]

Causality Behind Experimental Choice:

-

Portion-wise Addition: To manage the high exothermicity, potassium permanganate (KMnO₄) is added portion-wise. This strategy prevents the accumulation of reactive chemicals and allows the heat generated to be dissipated safely, avoiding a dangerous temperature spike.[5]

-

Dilution: The reaction is conducted in a diluted solution to further help manage the exothermic process.[4]

-

Isolation as a Salt: The final product, this compound, is potentially explosive in its solid, purified form.[5] To circumvent this hazard, it is isolated as an N-methyl morpholine (NMM) salt. This salt form is more stable and facilitates safer handling, storage, and transport for subsequent use.[4][5] This process has been successfully scaled to produce over 93 kg of the NMM salt.[5]

Experimental Workflow: Synthesis Protocol

-

Cyclization (Flow):

-

Prepare a solution of (2E,3E)-butane-2,3-dione dioxime and a suitable base.

-

Pump the solution through a heated tubing reactor at a precisely controlled temperature and flow rate to achieve the optimal residence time.

-

Pass the reaction mixture through a cooling loop immediately upon exiting the reactor.

-

Proceed with an extractive work-up to isolate the 3,4-dimethyl-1,2,5-oxadiazole intermediate. The product layer is used directly in the next step without distillation.[4]

-

-

Oxidation (Batch):

-

Dissolve the 3,4-dimethyl-1,2,5-oxadiazole intermediate in a suitable solvent system.

-

Cool the solution to a controlled temperature.

-

Add potassium permanganate (KMnO₄) portion-wise, carefully monitoring the internal temperature to prevent exotherm.

-

After the reaction is complete, quench the excess oxidant.

-

Perform an extractive work-up to isolate the carboxylic acid product.

-

-

Salt Formation and Isolation:

-

Dissolve the crude carboxylic acid in an appropriate solvent.

-

Add N-methyl morpholine to form the corresponding carboxylate salt.

-

Isolate the stable N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt via crystallization or precipitation.

-

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow for safe, large-scale production.

Spectroscopic and Analytical Data

Characterization of this compound is performed using standard analytical techniques. While a comprehensive dataset is proprietary to manufacturers, public databases provide foundational spectral information.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid (COOH) proton. The chemical shift of the methyl group provides confirmation of its electronic environment attached to the oxadiazole ring.[1]

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the two heterocyclic ring carbons, and the carboxylic acid carbonyl carbon.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound at 128.09 g/mol and provides its exact mass.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O carbonyl stretch, and characteristic absorptions for the C=N and N-O bonds within the oxadiazole ring.

Reactivity and Applications in Drug Discovery

The 1,2,5-oxadiazole ring is a bioisostere for ester and amide groups, a property leveraged in medicinal chemistry to improve pharmacokinetic profiles, such as enhancing hydrolytic stability.[6]

-

Carboxylic Acid Reactivity: The primary site of reactivity for derivatization is the carboxylic acid group. It can undergo standard transformations to form esters, amides, and acid chlorides, allowing it to be coupled with a wide array of other molecules to build more complex pharmaceutical candidates.

-

Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] The oxadiazole moiety is present in numerous compounds investigated for anticancer, antimicrobial, and antiviral activities.[6][7]

-

Energetic Nature: A key aspect of its chemical reactivity is its thermal instability. As a highly energetic compound, it requires extreme caution during handling and scale-up.[4] The presence of the N-O bonds in the oxadiazole ring contributes to this high energy content.

Safety, Handling, and Hazard Mitigation

Rigorous process safety evaluation is paramount when working with this compound.[5] Its classification as a highly energetic compound informs all handling and storage procedures.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |

Core Safety Directives:

-

Avoid Isolation of Pure Solid: The primary safety protocol is to avoid handling the compound as an isolated, solid carboxylic acid, due to its potential to be explosive.[5]

-

Utilize the Salt Form: The N-methyl morpholine salt is the preferred form for handling, storage, and transport as it is significantly more stable and less hazardous.[5]

-

Controlled Reaction Conditions: Both the cyclization and oxidation steps must be performed under strict temperature control. The use of flow chemistry for the first step and portion-wise addition of reagents for the second are critical engineering controls.[4][5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8][9]

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

Hazard Mitigation Workflow

Caption: Hazard analysis and corresponding mitigation strategies.

References

-

Yang, Q., et al. (2024). Two-Step, Multi-Kilo Synthesis of this compound. Synfacts, 20(08), 0833. DOI: 10.1055/s-0043-1771033. [Link]

-

Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. [Link]

-

Fallon, T., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12149–12165. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Hamdan, E. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]

-

ChemBK. (n.d.). 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. [Link]

-

Barraja, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

ResearchGate. (2009). a 13 C-NMR spectra of 4-methyl carbazol-3-carboxylic acid; b APT result... [Link]

-

Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5431. [Link]

-

Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. [Link]

Sources

- 1. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. This compound 97% | CAS: 58677-34-2 | AChemBlock [achemblock.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound belonging to the furazan family, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and unique electronic properties make it a valuable building block in the design of novel therapeutic agents and energetic materials. However, the inherent characteristics of the oxadiazole ring system also necessitate a thorough understanding of its physical properties and potential hazards for safe handling and application. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a strong emphasis on safety considerations derived from recent findings.

Molecular and Basic Physical Properties

This compound is a solid at room temperature. Its fundamental molecular and physical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| CAS Number | 58677-34-2 | [1] |

| Molecular Formula | C₄H₄N₂O₃ | [1] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Physical Form | Solid | |

| Density (Predicted) | 1.46 g/cm³ | |

| Refractive Index (Predicted) | 1.51 | |

| XlogP (Predicted) | 1.0 | [3] |

| Monoisotopic Mass | 128.02219 Da | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been reported in public databases:

-

¹H NMR Spectroscopy: Data is available that can be used to confirm the presence of the methyl group and the acidic proton of the carboxylic acid.[2]

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which can be used to determine the molecular weight and fragmentation pattern of the molecule.[2]

For detailed spectral data, researchers are advised to consult the PubChem database entry for this compound (CID 314768).[2]

Safety and Handling: A Critical Consideration

Recent research has highlighted the highly energetic and potentially explosive nature of this compound.[4][5] This is a critical consideration for any researcher or professional handling this compound. The oxadiazole ring is an "energetic fragment," and low molecular weight intermediates containing this moiety require extreme caution, especially during large-scale production.[5]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS also assigns the "Warning" signal word to this chemical.[2]

Thermal Instability

A key concern is the compound's thermal instability.[4] While a specific decomposition temperature from techniques like Differential Scanning Calorimetry (DSC) is not publicly available, the literature strongly advises against heating the compound in its solid form without rigorous safety evaluations.[4]

Recommended Handling Procedures

Given the potential hazards, the following handling procedures are strongly recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.

-

Small-Scale Handling: Whenever possible, work with small quantities of the material.

-

Isolation as a Salt: For larger scale work, consider isolating the product as a salt, such as the N-methyl morpholine salt, to improve handling safety and reduce the risk of explosion.[4][5] This procedure has been successfully scaled to produce over 90 kg of the salt for the synthesis of a drug substance.[4]

The workflow for a safer handling approach is outlined in the diagram below:

Synthesis and Reactivity

A multi-kilogram scale synthesis of this compound has been developed with a focus on process safety.[4][5] The synthesis involves a two-step process:

-

Cyclization: The base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime is performed in a continuous flow reactor to mitigate the thermal instability of the starting material and the intermediate product, 3,4-dimethyl-1,2,5-oxadiazole.[4]

-

Oxidation: The subsequent selective oxidation of the methyl group is a highly exothermic process. To manage the exotherm, potassium permanganate is added portion-wise, and the reaction is diluted.[4][5]

The overall synthetic workflow is depicted below:

The carboxylic acid moiety allows for a range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Solubility and pKa: Inferred Properties

Experimentally determined solubility and pKa data for this compound are not available in the literature. However, some general trends for the oxadiazole class of compounds can provide useful context:

-

Solubility: The solubility of oxadiazoles is highly dependent on the nature of their substituents. Unsubstituted or small alkyl-substituted oxadiazoles tend to have higher solubility in water, while aryl-substituted derivatives are significantly less soluble.[6] Given the presence of a carboxylic acid group, this compound is expected to have some solubility in polar protic solvents.

-

pKa: The pKa of the carboxylic acid group will be influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring. It is reasonable to expect it to be a stronger acid than a simple aliphatic carboxylic acid. For context, the pKa of benzoic acid is around 4.2.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and other fields. However, its highly energetic nature demands a cautious and well-informed approach to its handling and use. Researchers and drug development professionals must prioritize safety by utilizing appropriate personal protective equipment, working in well-ventilated areas, and considering the use of safer salt forms for larger-scale applications. A thorough understanding of the available physical property data, coupled with a respect for the compound's potential hazards, will enable its safe and effective use in advancing scientific research.

References

Sources

- 1. This compound 97% | CAS: 58677-34-2 | AChemBlock [achemblock.com]

- 2. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the structure elucidation of this compound. By integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, we present a logical workflow that not only confirms the molecular structure but also provides a framework for the characterization of related heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular structure determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The precise structural confirmation of derivatives like this compound is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents or functional materials.

The process of structure elucidation involves a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.[4] This guide will detail the synergistic use of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to unambiguously determine the molecular structure of the target compound.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into detailed spectroscopic analysis, the initial step is to determine the molecular formula and the degree of unsaturation (index of hydrogen deficiency).

Molecular Formula: C₄H₄N₂O₃[5]

Molecular Weight: 128.09 g/mol [5]

The index of hydrogen deficiency (IHD), also known as the degree of unsaturation, is calculated using the formula:

IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C is the number of carbon atoms, H is the number of hydrogen atoms, X is the number of halogens, and N is the number of nitrogen atoms.

For C₄H₄N₂O₃: IHD = 4 - (4/2) - (0/2) + (2/2) + 1 = 4 - 2 + 1 + 1 = 4

An IHD of 4 indicates the presence of a combination of rings and/or double bonds. In the proposed structure, this is accounted for by one ring (the oxadiazole ring), two double bonds within the ring, and one double bond in the carboxylic acid group (C=O).

The Elucidation Workflow: A Multi-Spectroscopic Approach

The structure elucidation of an organic compound is a systematic process.[6] The following workflow outlines the logical progression of experiments and data interpretation.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight.

| Predicted m/z | Ion | Interpretation |

| 128 | [C₄H₄N₂O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 83 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

The fragmentation of oxadiazole rings can be complex, but characteristic losses of CO, N₂, and other small molecules can provide further structural confirmation.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Data Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[8][9] |

| 1760-1690 | C=O stretch | Carboxylic Acid[8][10] |

| ~1600-1450 | C=N stretch | Oxadiazole Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid[8] |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[9] The C=O stretch is also a strong and easily identifiable peak.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as it provides detailed information about the connectivity of atoms.[11] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

-

Data Processing: The raw data is Fourier-transformed and phased to produce the final NMR spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

The carboxylic acid proton is typically a broad singlet and appears at a high chemical shift due to deshielding. The methyl protons attached to the oxadiazole ring will appear as a singlet.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show the number of chemically distinct carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-180 | Carboxylic acid carbon (-COOH)[9] |

| ~150-160 | Oxadiazole ring carbon (C-COOH) |

| ~140-150 | Oxadiazole ring carbon (C-CH₃) |

| ~10-20 | Methyl carbon (-CH₃) |

Structure Confirmation: Integrating the Spectroscopic Data

The final step in structure elucidation is to integrate all the spectroscopic data to confirm the proposed structure of this compound.

Caption: Integration of spectroscopic data for structure confirmation.

The collective evidence from MS, IR, and NMR spectroscopy provides a self-validating system for the structure of this compound. The mass spectrum confirms the molecular weight. The IR spectrum identifies the key functional groups: the carboxylic acid and the heterocyclic ring. The ¹H and ¹³C NMR spectra provide the precise connectivity of the methyl and carboxylic acid groups to the oxadiazole ring.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and by logically interpreting the resulting data, the molecular structure can be determined with a high degree of confidence. This comprehensive approach is fundamental to advancing research in medicinal chemistry and materials science, where the unambiguous identification of molecular structure is paramount.

References

- Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(2), 208-216.

-

Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

- Cerecetto, H., & González, M. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2), 233-238.

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Baghdad Science Journal. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

ResearchGate. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4,4′-(Methylenediimino)bis-1,2,5-Oxadiazole-3-carboxylic Acid and Carboxamide. Retrieved from [Link]

-

CORE. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and. Retrieved from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. journalspub.com [journalspub.com]

- 4. fiveable.me [fiveable.me]

- 5. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

An In-depth Technical Guide to the Characterization of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for ester and amide functionalities. This guide provides a comprehensive technical overview of a key derivative, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a molecule of significant interest in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how"—grounding every piece of information in the principles of chemical science and validated experimental practice. This document is designed to be a self-validating resource, empowering researchers to confidently synthesize, characterize, and utilize this important chemical entity.

Compound Profile and Strategic Importance

This compound (CAS No: 58677-34-2) is a bifunctional molecule featuring a stable heterocyclic core and a reactive carboxylic acid moiety.[1][2][3] This structural arrangement makes it an invaluable building block in drug discovery, allowing for the introduction of the 1,2,5-oxadiazole scaffold into larger molecules through amide bond formation or other derivatization of the carboxyl group. The oxadiazole ring itself can favorably modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 128.09 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=NON=C1C(=O)O | [1] |

| InChIKey | GAIAHHRZVGJYQW-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Laboratory-Scale Approach

The synthesis of this compound is a two-step process commencing with the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole, followed by the selective oxidation of one of the methyl groups to a carboxylic acid. While industrial-scale synthesis has been optimized for safety and yield, the following protocol is adapted for a standard laboratory setting.

A critical safety note: 1,2,5-oxadiazole derivatives, particularly low molecular weight intermediates, are energetic compounds and can be thermally unstable. Rigorous safety precautions, including the use of a blast shield and personal protective equipment, are mandatory.

Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

The initial cyclization is a base-mediated reaction. The choice of a strong base is crucial for the deprotonation of the oxime hydroxyl groups, facilitating the ring-closing elimination of water.

Caption: Workflow for the synthesis of the intermediate, 3,4-Dimethyl-1,2,5-oxadiazole.

Protocol:

-

In a well-ventilated fume hood, dissolve (2E,3E)-butane-2,3-dione dioxime in a suitable solvent such as aqueous ethanol.

-

Slowly add a stoichiometric amount of a strong base (e.g., sodium hydroxide) while monitoring the temperature of the reaction mixture.

-

Heat the reaction mixture under reflux for several hours to ensure complete cyclization.

-

Upon cooling, the product can be isolated by extraction into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dimethyl-1,2,5-oxadiazole.

Step 2: Oxidation to this compound

The selective oxidation of one methyl group is achieved using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a common choice for this transformation due to its efficacy in oxidizing alkyl groups attached to aromatic or heterocyclic rings. The reaction is highly exothermic and requires careful control of the addition rate and temperature.

Caption: Workflow for the oxidation of the intermediate to the final product.

Protocol:

-

Dissolve the crude 3,4-dimethyl-1,2,5-oxadiazole in an aqueous solution, potentially with a co-solvent to aid solubility.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium permanganate portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has discharged.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification

Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical and should be determined empirically, with the goal of finding a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for polar carboxylic acids.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: A typical workflow for the comprehensive characterization of the title compound.

Physicochemical Properties

| Property | Predicted/Typical Value | Comments |

| Melting Point | 154-155 °C (for a related derivative) | The melting point of the title compound is expected to be sharp for a pure sample. The cited value is for a similar compound and should be experimentally verified.[2] |

| pKa | ~3-4 | The carboxylic acid proton is expected to be acidic, with a pKa in the range of typical carboxylic acids. This value is an estimate and should be determined experimentally. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone), sparingly soluble in nonpolar solvents, and soluble in aqueous base. | The polarity of the molecule suggests this solubility profile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals:

-

A singlet for the methyl (CH₃) protons, likely in the range of δ 2.0-3.0 ppm.

-

A broad singlet for the carboxylic acid (COOH) proton, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals:

-

The methyl carbon (CH₃), expected in the aliphatic region (δ 10-20 ppm).

-

Two quaternary carbons for the oxadiazole ring, with chemical shifts in the range of δ 150-170 ppm.

-

The carboxylic acid carbonyl carbon (C=O), which will be the most downfield signal (δ 160-180 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~2500-3300 | O-H stretch (carboxylic acid) | Very broad band |

| ~2900-3000 | C-H stretch (methyl) | Weak to medium |

| ~1700-1750 | C=O stretch (carboxylic acid) | Strong, sharp |

| ~1600-1650 | C=N stretch (oxadiazole ring) | Medium |

| ~1400-1450 | C-H bend (methyl) | Medium |

| ~1200-1300 | C-O stretch (carboxylic acid) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 128 corresponding to the molecular weight of the compound is expected.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH) would result in a fragment at m/z = 83.

-

Decarboxylation (-CO₂) would lead to a fragment at m/z = 84.

-

Cleavage of the oxadiazole ring can also occur, leading to smaller fragments.

-

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole moiety is a recognized pharmacophore and is present in a number of biologically active compounds.[4] While specific biological targets for this compound are not extensively reported in publicly available literature, its utility as a synthetic intermediate is clear. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antiviral compounds [5]

The carboxylic acid handle allows for its conjugation to other molecules to explore structure-activity relationships and to develop novel chemical entities.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful handling due to its energetic nature, is achievable in a laboratory setting. A thorough characterization using a combination of spectroscopic and physicochemical methods is essential to ensure its identity and purity before its application in the synthesis of potential drug candidates. This guide provides the foundational knowledge and protocols to empower researchers in their endeavors with this important molecule.

References

-

PubChem. This compound. [Link]

-

ChemBK. 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. [Link]

-

Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. [Link]

-

PubChemLite. This compound. [Link]

-

Dana Bioscience. This compound. [Link]

-

PMC. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]

-

National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

CORE. 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and. [Link]

-

PMC. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

-

ResearchGate. 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. [Link]

-

Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

Sources

- 1. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 58677-34-2 | AChemBlock [achemblock.com]

- 3. appretech.com [appretech.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 58677-34-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique physicochemical properties and biological activities. Among these, the 1,2,5-oxadiazole (furazan) ring system has garnered significant attention. This guide provides a comprehensive technical overview of a key derivative, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, intended to serve as a foundational resource for its application in advanced research and pharmaceutical development.

Core Molecular Characteristics

This compound is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a methyl group and a carboxylic acid group.[1] This seemingly simple structure belies a complex interplay of electronic and steric factors that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 58677-34-2[1][2][3][4][5][6] |

| Molecular Formula | C4H4N2O3[1][2][4] |

| Molecular Weight | 128.09 g/mol [1] |

| Appearance | White powder[2] |

| Purity | Typically ≥97%[2][4] |

| Storage | Store in a tightly closed container, recommended at 2-8°C[2][7] |

Synthesis and Manufacturing Considerations

The synthesis of this compound is a critical aspect for its practical application, particularly for large-scale production to support clinical trials.[8] A common synthetic route involves the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[8]

It is crucial to note that this compound and its intermediates are highly energetic, presenting potential safety risks, especially during scale-up.[8][9][10][11] Rigorous process safety evaluations are essential to mitigate hazards associated with the thermal instability of the starting materials and the high exothermicity of the oxidation reaction.[8][11] To address these safety concerns, a continuous flow process for the synthesis of the 3,4-dimethyl-1,2,5-oxadiazole intermediate has been developed.[8] Furthermore, a safer process for the highly exothermic oxidation step involves the portion-wise addition of potassium permanganate to prevent the accumulation of reactive chemicals.[11] To avoid handling the potentially explosive final product in its solid form, it can be isolated as an N-methyl morpholine salt.[11]

Caption: High-level synthetic workflow for this compound, emphasizing safety-guided process development.

The Role of the Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,5-oxadiazole ring is a privileged structure in drug discovery, and its derivatives have shown a wide spectrum of biological activities.[12] Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[12][13][14][15] They are derived from furan by the replacement of two methane groups with two pyridine-type nitrogen atoms.[12][13][14]

The diverse biological activities of oxadiazole derivatives include:

-

Anti-inflammatory and analgesic[12]

-

Antiviral[12]

-

Antifungal[12]

-

Antitumor[12]

-

Blood pressure lowering[12]

The inclusion of the 1,2,5-oxadiazole moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Applications of this compound in Drug Development

As a key intermediate, this compound serves as a versatile starting material for the synthesis of more complex pharmaceutical candidates.[11] The carboxylic acid group provides a convenient handle for various chemical modifications, such as amidation and esterification, allowing for the exploration of structure-activity relationships.

One of its primary functions is to act as a pre-functionalized, strong electron-withdrawing building block.[3] By incorporating the "methylbenzothiazole" unit via the carboxyl group, it can impart specific electronic properties to the target molecule.[3] This property is particularly useful in the synthesis of high-performance functional materials like n-type organic semiconductors and electron transport materials.[3]

Sources

- 1. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.58677-34-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. This compound 97% | CAS: 58677-34-2 | AChemBlock [achemblock.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Hit2Lead | this compound | CAS# 58677-34-2 | MFCD00461519 | BB-4401891 [hit2lead.com]

- 7. 58677-34-2|this compound|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jusst.org [jusst.org]

A Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,5-oxadiazole (furazan) scaffold is a key structural motif in various pharmacologically active agents, valued for its role as a bioisostere and its capacity to act as a nitric oxide (NO) donor.[1][2] This document details a robust, safety-oriented synthetic pathway, thorough physicochemical and spectroscopic characterization, and explores the compound's primary therapeutic application as a potential NO-releasing prodrug. Detailed experimental protocols for both synthesis and a key bioassay are provided to enable researchers to apply this knowledge in a laboratory setting. While this specific molecule is a discrete entity, this guide contextualizes its properties and potential within the broader class of oxadiazole derivatives, offering insights applicable to the wider field of heterocyclic chemistry and drug discovery.[3]

Introduction to the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[4] This ring system is a π-excessive, planar structure with a significant dipole moment, rendering it a unique building block in medicinal chemistry.[4] Its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

One of the most compelling functions of the 1,2,5-oxadiazole N-oxide (furoxan) subgroup is its ability to release nitric oxide (NO) under physiological conditions.[5] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[6] The controlled release of NO from a prodrug can offer therapeutic benefits in cardiovascular, neurological, and immunological disorders. The corresponding furazans (the deoxygenated form, like the topic of this guide) are often considered the NO-free counterparts but can also exhibit significant biological activity on their own or serve as crucial synthetic intermediates.[5] this compound is notable as it is a highly energetic compound, requiring careful handling and specialized process safety considerations, particularly during large-scale synthesis.[7][8]

Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Key Properties

The properties of this compound are summarized below. These values are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[9] |

| Molecular Formula | C₄H₄N₂O₃ | PubChem[9] |

| Molecular Weight | 128.09 g/mol | PubChem[9] |

| CAS Number | 58677-34-2 | Advanced ChemBlocks[10] |

| Canonical SMILES | CC1=NON=C1C(=O)O | PubChem[9] |

| Polar Surface Area | 76.2 Ų | PubChem[9] |

| Rotatable Bond Count | 1 | PubChem[9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound has been developed for multi-kilogram scale production, underscoring its relevance as a pharmaceutical intermediate.[7][8] The process involves two key steps: the cyclization of a dioxime to form the oxadiazole ring, followed by a selective oxidation. This route is designed with significant safety considerations due to the highly energetic nature of the target compound and its intermediates.[8]

Two-Step Synthetic Pathway

The established pathway begins with (2E,3E)-butane-2,3-dione dioxime and proceeds as follows:

-

Step 1: Base-Mediated Cyclization. The starting dioxime undergoes a base-mediated cyclization to form 3,4-dimethyl-1,2,5-oxadiazole.

-

Rationale: This is a standard and efficient method for constructing the 1,2,5-oxadiazole ring from a 1,2-dioxime precursor.[4] To mitigate the thermal instability of the reactants and products, this reaction is optimally performed in a continuous flow reactor.[8] This approach allows for precise control over temperature and residence time, maximizing conversion while minimizing decomposition and side-product formation.[7]

-

-

Step 2: Selective Oxidation. One of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Rationale: The oxidation of a methyl group on an electron-deficient aromatic ring requires a potent oxidant. This reaction is highly exothermic, and to ensure safety, the process involves the portion-wise addition of KMnO₄ and sufficient dilution to manage the heat generated.[7][8] For safer handling, the final product is often isolated as a salt, such as the N-methyl morpholine (NMM) salt, to avoid handling the potentially explosive free carboxylic acid in its solid form.[8]

-

Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the range of 2.0-3.0 ppm. A broad singlet for the carboxylic acid proton (-COOH) would be observed further downfield, typically above 10 ppm, and its position can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show four distinct signals: one for the methyl carbon, one for the carboxylic acid carbon, and two for the sp²-hybridized carbons of the oxadiazole ring. The chemical shifts of the ring carbons are influenced by the heteroatoms and substituents.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of specific functional groups.[11] A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ would indicate the C=O stretch of the carbonyl group. Bands corresponding to C=N and N-O stretching within the oxadiazole ring would also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[13] Under electrospray ionization (ESI), the molecular ion peak [M-H]⁻ would be observed at an m/z corresponding to the loss of a proton from the carboxylic acid.

Biological Context and Therapeutic Potential: A Nitric Oxide Prodrug

While furazans themselves do not directly release nitric oxide, their N-oxide counterparts, furoxans, are well-established NO donors.[5][14] Furoxans undergo thiol-mediated decomposition in biological systems to release NO, which then activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation or other physiological effects.[5][15]

Although this compound is a furazan, its structural framework makes it a prime candidate for development into a furoxan-based prodrug. The therapeutic strategy would involve designing a derivative that can be metabolically converted to the corresponding N-oxide in vivo, thereby acting as a targeted NO delivery system. The release of NO is catalyzed by endogenous agents like glutathione (GSH).[5][16]

Proposed Mechanism of Action (as a Furoxan Prodrug)

Sources

- 1. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 4. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 5. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 97% | CAS: 58677-34-2 | AChemBlock [achemblock.com]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

This compound, a member of the furazan family, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The 1,2,5-oxadiazole ring system is a known bioisostere for carboxylic acids and other functional groups, offering a scaffold for the design of novel therapeutic agents.[4] Its derivatives have shown a wide range of biological activities.[5] The specific substitution of a methyl and a carboxylic acid group on the oxadiazole ring provides a unique combination of steric and electronic properties, making it a valuable building block in drug discovery.

However, the synthesis and handling of low molecular weight oxadiazoles like this compound require careful consideration due to their energetic nature.[6] A recent publication by Yang et al. (2024) highlights the development of a safety-guided process for its large-scale synthesis, underscoring its importance as a pharmaceutical intermediate.[6]

Accurate and comprehensive structural elucidation is paramount for any further development of this compound. This guide provides an in-depth look at the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data and the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and CAS number 58677-34-2, presents distinct features that are readily identifiable by various spectroscopic methods.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methyl and carboxylic acid protons.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~2.4 - 2.8 | Singlet | 3H | -CH₃ |

| Signal 2 | ~10 - 13 | Broad Singlet | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on concentration and the solvent used.

Expertise & Experience: The downfield chemical shift of the methyl protons is attributed to the electron-withdrawing nature of the oxadiazole ring. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent. The absence of any splitting (singlets) for both signals is due to the lack of adjacent, non-equivalent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information on the four unique carbon atoms in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~10 - 15 | -CH₃ |

| Signal 2 | ~140 - 150 | C-CH₃ (Oxadiazole) |

| Signal 3 | ~155 - 165 | C-COOH (Oxadiazole) |

| Signal 4 | ~160 - 170 | -COOH |

Expertise & Experience: The chemical shifts of the two carbons within the oxadiazole ring are significantly downfield due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The quaternary carbon of the carboxylic acid will also appear at a downfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the oxadiazole ring.

| Predicted IR Absorption Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| Band 1 | 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| Band 2 | 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| Band 3 | 1500-1600 | Medium | C=N stretch | Oxadiazole Ring |

| Band 4 | 1350-1450 | Medium | C-H bend | Methyl Group |

| Band 5 | 1000-1300 | Medium-Strong | C-O stretch | Carboxylic Acid |

| Band 6 | 800-900 | Medium | N-O stretch | Oxadiazole Ring |

Expertise & Experience: The very broad O-H stretching band is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group. The C=N and N-O stretching vibrations are indicative of the oxadiazole heterocycle.

Experimental Protocol for IR Spectroscopy (Solid Sample)

A common and reliable method for obtaining an IR spectrum of a solid compound is the thin film method.

-

Sample Preparation:

-

Place a small amount of the solid sample (a few milligrams) in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

-

Using a pipette, carefully drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ), electrospray ionization (ESI) in negative ion mode would be a suitable technique.[1][7]

| Predicted Mass Spectrometry Data (ESI-) | m/z | Assignment |

| Molecular Ion | 127.01 | [M-H]⁻ |

| Fragment 1 | 83.02 | [M-H-CO₂]⁻ |